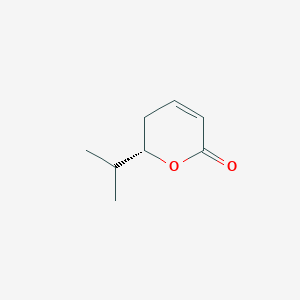![molecular formula C8H14N2O B12629540 N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide CAS No. 917807-07-9](/img/structure/B12629540.png)
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a dimethylaminoethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropanecarboxamides.
Scientific Research Applications
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylaminocyclopropanecarboxamide
- Cyclopropanecarboxamide derivatives
- Dimethylaminoethylidene derivatives
Uniqueness
N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a dimethylaminoethylidene group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
917807-07-9 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-[1-(dimethylamino)ethylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H14N2O/c1-6(10(2)3)9-8(11)7-4-5-7/h7H,4-5H2,1-3H3 |
InChI Key |
GXZJEHBCYNCNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C1CC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


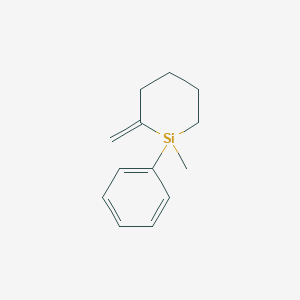


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
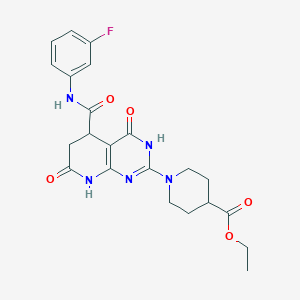
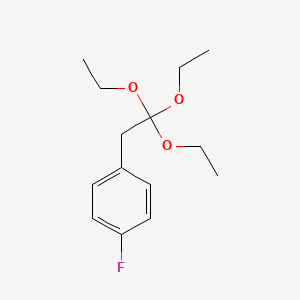
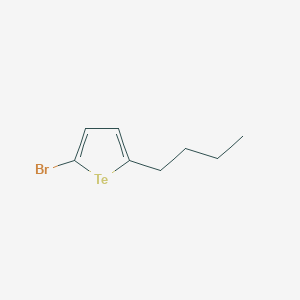

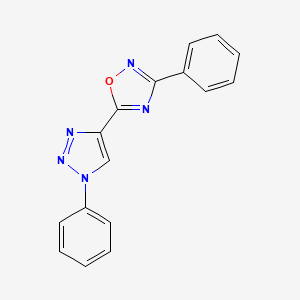
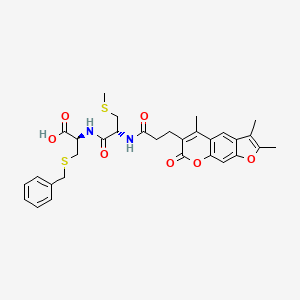
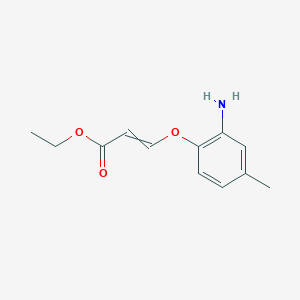
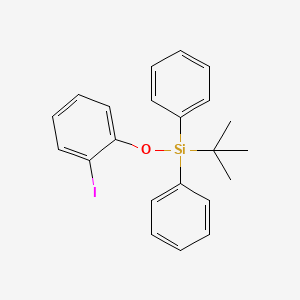
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
